[1-(Dimethylamino)cyclobutyl]methanesulfonamide
Description
Molecular Architecture and IUPAC Nomenclature
[1-(Dimethylamino)cyclobutyl]methanesulfonamide is a sulfonamide derivative characterized by a cyclobutane ring substituted with a dimethylamino group at the 1-position and a methanesulfonamide moiety. Its IUPAC name reflects the connectivity of functional groups: the dimethylamino substituent is attached to the cyclobutane ring, while the sulfonamide group is linked via a methylene bridge. The molecular formula is C₇H₁₆N₂O₂S , with a molecular weight of 192.28 g/mol . The SMILES notation CN(C)C1(CCC1)CS(=O)(=O)N and InChI InChI=1S/C7H16N2O2S/c1-9(2)7(4-3-5-7)6-12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11) provide precise structural representation.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆N₂O₂S |
| Molecular Weight (g/mol) | 192.28 |
| SMILES | CN(C)C1(CCC1)CS(=O)(=O)N |
| InChI | IJSASBMGSIZMBR-UHFFFAOYSA-N |
Cyclobutane Ring Conformational Analysis
The cyclobutane ring in this compound adopts a puckered conformation to mitigate angle strain. Unlike cyclopropane, which is planar, cyclobutane minimizes torsional strain by adopting a "butterfly" or "folded" geometry with a dihedral angle of approximately 25° between adjacent carbon atoms. This conformation reduces eclipsing interactions between C–H bonds while increasing angle strain compared to ideal tetrahedral angles (109.5°). The bond angles between carbons in cyclobutane are compressed to ≈88° , leading to significant angular strain but less than cyclopropane.
| Cycloalkane | Bond Angle | Conformation | Strain Energy |
|---|---|---|---|
| Cyclopropane | 60° | Planar | High (≈115 kJ/mol) |
| Cyclobutane | 88° | Puckered | Moderate (≈110 kJ/mol) |
| Cyclopentane | 108° | Non-planar (envelope) | Low |
Sulfonamide Functional Group Geometry
The sulfonamide group (–SO₂NH–) exhibits a tetrahedral sulfur environment with bond lengths and angles typical of sulfonamides. The sulfur atom forms two double bonds with oxygen (S=O) and single bonds with the methylene group and the amine nitrogen. In analogous sulfonamides, the S–O bond lengths range from 1.428–1.441 Å , while the S–N bond length is approximately 1.618–1.622 Å . The amine nitrogen typically adopts a planar trigonal geometry , with the lone pair participating in resonance stabilization of the sulfonamide group.
| Bond | Length (Å) | Angle |
|---|---|---|
| S=O | 1.428–1.441 | ≈119° (tetrahedral) |
| S–N | 1.618–1.622 | ≈109.5° |
| S–C (methylene) | 1.766 | ≈109.5° |
Dimethylamino Substituent Electronic Effects
The dimethylamino group (–N(CH₃)₂) is a strong electron-donating substituent due to its resonance and inductive effects. Its Hammett substituent constant (σ) is -0.83 , indicating significant electron release through resonance. This electron donation enhances the nucleophilicity of the sulfonamide nitrogen, potentially influencing the compound’s reactivity in nucleophilic substitution or acid-base equilibria. The steric bulk of the dimethylamino group may also modulate the cyclobutane ring’s puckering dynamics, though specific conformational data for this compound remain limited.
| Substituent | σ (Hammett) | Electronic Effect |
|---|---|---|
| –N(CH₃)₂ | -0.83 | Strong resonance/inductive donation |
| –NH₂ | -0.66 | Moderate resonance donation |
| –OCH₃ | -0.27 | Weak resonance donation |
Properties
IUPAC Name |
[1-(dimethylamino)cyclobutyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)7(4-3-5-7)6-12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSASBMGSIZMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclobutyl]methanesulfonamide typically involves the reaction of cyclobutylamine with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclobutylamine is reacted with dimethylamine in the presence of a suitable base to form the intermediate [1-(Dimethylamino)cyclobutyl]amine.
- The intermediate is then treated with methanesulfonyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Dimethylamino)cyclobutyl]methanesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents. The oxidation may lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Dimethylamino)cyclobutyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [1-(Dimethylamino)cyclobutyl]methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Structural Analogues with Varied Ring Systems
The cyclobutane core distinguishes this compound from analogues with smaller (cyclopropane) or larger (cyclohexane) rings.
Key Findings :
- Cyclopropane derivatives exhibit higher reactivity due to ring strain but may suffer from instability .
- The cyclobutane ring in the target compound provides a compromise between stability and reactivity, making it suitable for applications requiring moderate steric bulk .
Functional Group Variations
The dimethylamino and sulfonamide groups significantly influence chemical and biological behavior compared to compounds with alternative substituents.
Key Findings :
- Electron-donating groups (e.g., -N(CH₃)₂) improve solubility and interactions with polar biological targets .
- Halogenated derivatives (e.g., -CF₃) exhibit stronger antimicrobial activity but may face toxicity challenges .
Sulfonamide vs. Sulfonyl Chloride Derivatives
Replacing the sulfonamide group with a sulfonyl chloride alters reactivity and application scope.
Key Findings :
- Sulfonyl chloride derivatives are preferred for synthesizing covalent inhibitors due to their electrophilicity .
- Sulfonamides are more stable and suitable for prolonged biological studies .
Key Findings :
- Cyclopropane derivatives with halogens (e.g., Br) show promise in oncology but may lack selectivity .
- Cyclohexane-based compounds with amino groups exhibit broader-spectrum antimicrobial effects .
Biological Activity
[1-(Dimethylamino)cyclobutyl]methanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthetic methods, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a cyclobutyl ring substituted with a dimethylamino group and a methanesulfonamide moiety. The synthesis typically involves the reaction of cyclobutylamine with dimethylamine and methanesulfonyl chloride under controlled conditions to yield the desired product.
Synthetic Route:
- Formation of Intermediate : Cyclobutylamine is reacted with dimethylamine in the presence of a base.
- Final Product Formation : The intermediate is treated with methanesulfonyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The methanesulfonamide group enhances solubility and stability, which may facilitate its biological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines indicate that it may inhibit cell proliferation through specific pathways, although detailed mechanisms remain under exploration .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| [1-(Dimethylamino)cyclopropyl]methanesulfonamide | Cyclopropyl ring | Smaller ring size may affect steric interactions |
| [1-(Dimethylamino)cyclopentyl]methanesulfonamide | Cyclopentyl ring | Increased flexibility compared to cyclobutyl |
| [1-(Dimethylamino)cyclohexyl]methanesulfonamide | Cyclohexyl ring | Larger ring may alter binding affinities |
Case Studies and Research Findings
Recent studies have focused on the compound's role as a lead structure for drug development. For instance, it has been evaluated in the context of enzyme inhibition relevant to cancer therapies. One study reported its efficacy in reducing viability in patient-derived organoids from colorectal cancer models .
Key Findings:
- Inhibition Studies : The compound demonstrated significant inhibitory effects on specific kinases involved in tumor growth.
- Cell Viability Assays : Results indicated a reduction in cell viability by over 50% at concentrations as low as 1 μM after prolonged exposure.
Q & A
Basic: What are the optimal synthetic routes for [1-(Dimethylamino)cyclobutyl]methanesulfonamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves:
- Step 1: Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis.
- Step 2: Introduction of the dimethylamino group through nucleophilic substitution or reductive amination.
- Step 3: Sulfonamide formation using methanesulfonyl chloride under anhydrous conditions .
Critical Conditions:
- Temperature: Low temperatures (−10°C to 0°C) during sulfonylation to minimize side reactions.
- Catalysts: Use of triethylamine or DMAP to enhance reactivity.
- Solvents: Dichloromethane or THF for solubility and stability.
- Monitoring: HPLC or GC for real-time tracking of intermediate conversions .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies cyclobutyl ring protons (δ 2.5–3.5 ppm) and dimethylamino group (δ 2.2–2.8 ppm).
- 2D NMR (COSY, HSQC) resolves stereochemical ambiguity in the cyclobutyl ring .
- IR Spectroscopy: Confirms sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₈H₁₆N₂O₂S) and isotopic patterns .
Advanced: How does the dimethylamino group’s position on the cyclobutyl ring affect the compound’s pharmacokinetics and target binding?
Answer:
- Stereochemical Impact: The trans configuration (1R,3R) enhances target binding by aligning the dimethylamino group for optimal hydrogen bonding with kinase active sites .
- Pharmacokinetics:
- Lipophilicity: The dimethylamino group reduces logP, improving aqueous solubility.
- Metabolic Stability: Methyl groups on nitrogen slow hepatic degradation compared to primary amines .
- Case Study: Analogous compounds with cis configurations show 50% lower kinase inhibition in MD simulations .
Advanced: What strategies resolve discrepancies in biological activity data across different studies on this compound?
Answer:
- Experimental Variables:
- Assay Conditions: Standardize pH (7.4), temperature (37°C), and ATP concentration (1 mM) in kinase assays .
- Cell Line Variability: Use isogenic cell lines to control for genetic drift .
- Data Validation:
- Orthogonal Assays: Combine enzyme inhibition (IC₅₀) with cellular proliferation (GI₅₀) to confirm mechanism .
- Negative Controls: Include known kinase inhibitors (e.g., staurosporine) to benchmark activity .
Basic: What in vitro assays are used to assess its biological activity?
Answer:
- Enzyme Inhibition Assays:
- Kinase Profiling: Use ADP-Glo™ assays to measure inhibition of kinases (e.g., CDK2, Aurora B) .
- Binding Studies:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐ, kᵈ) to recombinant proteins .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HCT-116) to determine IC₅₀ values .
Advanced: How can computational modeling predict its interactions with biological targets?
Answer:
- Docking Studies:
- Software: AutoDock Vina or Schrödinger Glide to model binding poses in kinase ATP pockets .
- Key Interactions: Hydrogen bonds between sulfonamide O atoms and kinase hinge residues (e.g., Glu81 in CDK2) .
- MD Simulations:
- Duration: 100 ns simulations in explicit solvent to assess conformational stability .
- Outputs: RMSD (<2 Å) and binding free energy (ΔG < −8 kcal/mol) validate target engagement .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Racemization Risks:
- Mitigation: Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutyl ring formation .
- Process Optimization:
- Flow Chemistry: Enhances heat transfer and reduces side reactions in exothermic steps .
- Crystallization: Diastereomeric salt resolution with tartaric acid to isolate trans isomers .
Basic: How is purity assessed, and what impurities are common?
Answer:
- Analytical Methods:
- HPLC: C18 column, 0.1% TFA in H₂O/ACN gradient; purity >98% by AUC .
- Common Impurities:
- Des-methyl analogs: From incomplete dimethylation (retention time ~12.5 min).
- Sulfonic Acid Byproducts: Hydrolysis during workup (identify via negative-ion MS) .
Advanced: How do structural modifications influence its selectivity versus off-target effects?
Answer:
- SAR Studies:
- Cyclobutyl Expansion: 5-membered rings reduce off-target GSK-3β binding by 40% .
- Sulfonamide Replacement: Amide analogs lose potency (IC₅₀ increases from 10 nM to >1 µM) .
- Selectivity Screening: Broad kinase panels (e.g., DiscoverX) to identify off-target hits .
Advanced: What metabolomic approaches identify its degradation pathways?
Answer:
- LC-MS/MS Metabolite Profiling:
- Phase I Metabolism: CYP3A4-mediated N-demethylation (major pathway) .
- Phase II Conjugates: Glucuronidation at the sulfonamide group detected at m/z 450.2 .
- Stability Assays:
- Microsomal Incubations: Half-life (t₁/₂) >2 hours indicates moderate hepatic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
